CID 66587032

Description

Historical Context and Structural Classification within β-Lactam Antibiotics

The story of oxacillin (B1211168) sodium is intrinsically linked to the emergence of antibiotic resistance. Following the widespread use of penicillin after its discovery by Alexander Fleming, strains of Staphylococcus aureus that produced the enzyme penicillinase became a major clinical challenge. nih.govbritannica.com This enzyme hydrolyzes the β-lactam ring, the core structural motif of penicillins, rendering the antibiotic inactive. nih.gov This critical need for new agents effective against these resistant bacteria spurred the development of second-generation, penicillinase-resistant penicillins in the 1960s. nih.gov

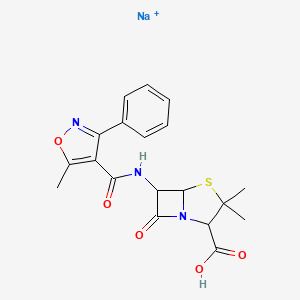

Oxacillin, along with methicillin (B1676495) and other isoxazolyl penicillins like cloxacillin (B1194729) and dicloxacillin, was a product of this intensive research effort. nih.govchemicalbook.com These semi-synthetic compounds are all derived from the 6-aminopenicillanic acid (6-APA) nucleus. chemicalbook.com Structurally, oxacillin is classified as a β-lactam antibiotic. youtube.com Its chemical name is (2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The key to its resistance to penicillinase lies in its bulky 3-phenyl and 5-methyl groups on the isoxazolyl side chain. unirioja.es This configuration provides steric hindrance, physically blocking the β-lactamase enzyme from accessing and cleaving the crucial β-lactam ring. medex.com.bd

Fundamental Research Significance in Antimicrobial Discovery

The primary mechanism of action of oxacillin sodium, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. youtube.comyoutube.com It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. nih.gov Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. youtube.com

Oxacillin's ability to resist degradation by penicillinase while effectively inhibiting PBPs made it a cornerstone in treating infections caused by penicillin-resistant S. aureus. Research has delved into the specifics of its interaction with various PBPs. For instance, studies have determined the 50% inhibitory concentrations (IC50) of oxacillin for different PBPs in S. aureus, revealing its binding affinities. Notably, oxacillin primarily targets PBP2 (B1193376) in S. aureus. nih.gov

The following table summarizes the IC50 values of oxacillin for various PBPs in Staphylococcus aureus, demonstrating its binding affinity.

| Penicillin-Binding Protein (PBP) | IC50 (mg/L) |

| PBP1 | >1 |

| PBP2 | 0.049 |

| PBP3 | >1 |

| PBP4 | >1 |

| PBP2a (in MRSA) | Significantly higher than for PBP2 |

| Data sourced from a study on the binding of ceftaroline (B109729) to penicillin-binding proteins of Staphylococcus aureus and Streptococcus pneumoniae. oup.com |

Beyond its direct antimicrobial applications, oxacillin sodium has proven to be an invaluable tool in fundamental research. It is frequently used in laboratory settings to study the mechanisms of antibiotic resistance. For example, the emergence of methicillin-resistant S. aureus (MRSA), which is also resistant to oxacillin, is due to the acquisition of the mecA gene. This gene encodes for a modified PBP, PBP2a, which has a low affinity for oxacillin and other β-lactam antibiotics. nih.gov The use of oxacillin in research helps to elucidate the complex regulatory networks that govern the expression of resistance genes like mecA. nih.gov

Furthermore, oxacillin is employed in studies investigating the intricate process of bacterial cell wall biosynthesis. nih.gov By observing the effects of oxacillin on bacterial growth and morphology, researchers can gain insights into the specific roles of different PBPs in cell division and shape maintenance. Recent studies have used oxacillin to demonstrate that inhibiting peptidoglycan synthesis is sufficient to halt staphylococcal cell division, highlighting the critical role of PBP2 in septum closure. nih.gov The compound also serves as a benchmark in the development and testing of new antibiotics and β-lactamase inhibitors. nih.gov Its well-characterized structure and mechanism of action provide a valuable reference point for evaluating the efficacy and spectrum of novel antimicrobial agents.

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Oxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Oxacillin interferes with an autolysin inhibitor. |

|---|---|

CAS No. |

1173-88-2 |

Molecular Formula |

C19H19N3NaO5S |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

sodium (2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H19N3O5S.Na/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);/t13-,14+,17-;/m1./s1 |

InChI Key |

HASPTBGYIXWQJO-SLINCCQESA-N |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Other CAS No. |

1173-88-2 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Related CAS |

66-79-5 (Parent) |

solubility |

8.62e-02 g/L |

Synonyms |

Methylphenylisoxazolyl Penicillin Oxacillin Oxacillin Sodium Oxacillin, Monosodium Salt, Anhydrous Oxacillin, Monosodium Salt, Monohydrate Oxacillin, Sodium Oxazocilline Penicillin, Methylphenylisoxazolyl Prostaphlin Sodium Oxacillin Sodium, Oxacillin |

Origin of Product |

United States |

Molecular Mechanisms of Action Research

Penicillin-Binding Protein (PBP) Interactions

The fundamental mechanism of oxacillin's antibacterial effect involves the inhibition of key bacterial enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.compatsnap.com These proteins are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the bacterial cell wall. patsnap.com By binding to and inactivating these enzymes, oxacillin (B1211168) disrupts the construction and maintenance of the cell wall, leading to bacterial cell death. patsnap.comwikipedia.org

The bacterial cell wall is a vital structure that protects the bacterium from osmotic stress. patsnap.com Its primary component, peptidoglycan, is a mesh-like polymer of sugars and amino acids. patsnap.com The synthesis of peptidoglycan is a multi-step process, and oxacillin intervenes in the final, critical stages. drugbank.comncats.io As a beta-lactam antibiotic, oxacillin mimics the structure of D-Ala-D-Ala, the terminal amino acid residues of the peptidoglycan precursor units. This structural similarity allows oxacillin to bind to the active site of PBPs. wikipedia.org

This binding is a covalent interaction, where the highly reactive beta-lactam ring of oxacillin is opened and forms a stable, covalent bond with a serine residue in the active site of the PBP. wikipedia.org This acylation inactivates the enzyme, preventing it from carrying out its normal function in cell wall synthesis. patsnap.com Studies on Staphylococcus aureus have shown that antibiotics targeting peptidoglycan synthesis, including oxacillin, can arrest the process of cell division within minutes of exposure. nih.govnews-medical.net Specifically, oxacillin has been observed to prevent the recruitment of the major peptidoglycan synthase, PBP2 (B1193376), to the septum, which is crucial for cell division. nih.govnews-medical.net

The specific enzymatic activity inhibited by oxacillin is the transpeptidation reaction. wikipedia.org Once the linear glycan strands of peptidoglycan are synthesized and transported to the cell wall, PBPs catalyze the formation of peptide cross-links between these strands. patsnap.com This cross-linking process is what gives the peptidoglycan mesh its strength and rigidity.

By binding to PBPs, oxacillin blocks their transpeptidase activity, thus inhibiting the cross-linking of the peptidoglycan strands. patsnap.comwikipedia.org The resulting cell wall is weakened and structurally unsound, unable to withstand the high internal osmotic pressure of the bacterial cell. patsnap.compatsnap.com This loss of structural integrity ultimately leads to cell lysis and bacterial death. patsnap.com

Table 1: Penicillin-Binding Proteins (PBPs) Targeted by Oxacillin in Various Bacteria

This table summarizes key PBPs that interact with oxacillin and their roles in bacterial physiology. The affinity of oxacillin for different PBPs can vary between bacterial species.

| Target PBP | Organism | Function of PBP | Impact of Oxacillin Binding |

| PBP1a, PBP1b, PBP2a, PBP2b, PBP3 | Streptococcus pneumoniae | Transpeptidase and transglycosylase activities, essential for cell wall elongation and septation. drugbank.comasm.org | Inhibition leads to disruption of cell wall integrity; affinity varies, with PBP3 showing high sensitivity. drugbank.comasm.org |

| PBP2 | Staphylococcus aureus | Major peptidoglycan synthase involved in septum closure during cell division. drugbank.comnih.gov | Prevents recruitment to the septum, arresting cell division. nih.govnews-medical.net |

| PBP3 | Escherichia coli | Primarily involved in septum formation and cell division. nih.govresearchgate.net | Binding leads to the formation of filamentous cells due to inhibition of cell division. nih.gov |

While the primary action of oxacillin is the inhibition of cell wall synthesis, the ultimate bactericidal event, cell lysis, is often mediated by the bacterium's own autolytic enzymes. wikipedia.orgdrugbank.com These enzymes, such as autolysins and muramidases, are normally involved in the controlled breakdown and remodeling of the cell wall during processes like cell growth and division. nih.govnih.gov

When oxacillin inhibits peptidoglycan synthesis, it disrupts the delicate balance between cell wall assembly and degradation. drugbank.com The weakened cell wall, unable to be properly repaired, becomes susceptible to the action of these autolytic enzymes. nih.govnih.gov Research suggests that the bactericidal effect of beta-lactam antibiotics is augmented by these hydrolytic enzymes. nih.govnih.gov Furthermore, it is hypothesized that oxacillin may also interfere with an inhibitor of autolysins, thereby further promoting cell lysis. drugbank.comncats.io Studies comparing oxacillin-susceptible and oxacillin-tolerant strains of S. aureus have shown that the susceptible strain has significantly more autolysin activity when inhibited by oxacillin, providing evidence for the crucial role of these enzymes in the drug's bactericidal mechanism. nih.govnih.gov

Intrinsic Resistance to Beta-Lactamase Enzymes

A key feature of oxacillin is its stability in the presence of certain bacterial enzymes called beta-lactamases, particularly penicillinases produced by staphylococci. patsnap.compatsnap.com These enzymes are a major mechanism of bacterial resistance to beta-lactam antibiotics, as they hydrolyze and inactivate the beta-lactam ring that is essential for antibacterial activity. nih.gov

Oxacillin was specifically designed to be resistant to penicillinase. wikipedia.orgpfizer.com Its structure features a 6-aminopenicillanic acid nucleus, common to all penicillins, but with a bulky acyl side chain, 5-methyl-3-phenyl-1,2-oxazole-4-carbonyl. wikipedia.orgpfizer.com This side chain provides steric hindrance, physically blocking the beta-lactamase enzyme from accessing and hydrolyzing the beta-lactam ring. la.gov

While oxacillin is resistant to many common penicillinases, some classes of beta-lactamases, known as oxacillinases (OXA), can efficiently hydrolyze it. nih.govnih.gov These are typically Class D beta-lactamases. nih.govtandfonline.com Structural studies of the OXA-1/oxacillin complex reveal specific interactions. nih.gov For instance, beyond the hydrophobic interactions, the amide oxygen of oxacillin's R1 side chain forms a hydrogen bond with a water molecule within the active site, a different arrangement than seen in other beta-lactamase complexes. nih.gov

The interaction is complex and does not always result in resistance. Some bacteria, like certain strains of Acinetobacter baumannii, can produce oxacillin-hydrolyzing beta-lactamases that contribute to clinical resistance. nih.gov The substrate specificity of these enzymes is determined by subtle structural features of their active sites, such as the flexibility of loops that shape the binding pocket. nih.govtandfonline.com

Table 2: Key Structural Interactions Between Oxacillin and OXA-1 Beta-Lactamase

This table details the specific molecular interactions within the active site of the OXA-1 enzyme when bound to oxacillin, as determined by X-ray crystallography.

| Interacting Oxacillin Moiety | Interacting OXA-1 Residue(s) | Type of Interaction | Significance |

| Hydrophobic R1 side chain | Met99, Trp102, Leu161, Phe217, Leu255 | Van der Waals forces | Forms a hydrophobic pocket that complements the nonpolar side chain of oxacillin. nih.govnih.gov |

| R1 Amide Group (Nitrogen) | Ala215 (main chain carbonyl oxygen) | Hydrogen Bond | Stabilizes the orientation of the acyl side chain in the active site. nih.gov |

| R1 Amide Group (Oxygen) | Water Molecule (W555) | Hydrogen Bond | Positions the side chain in the absence of a direct hydrogen bond with a polar enzyme residue. nih.gov |

Mechanisms of Antimicrobial Resistance to Oxacillin Sodium

Enzymatic Resistance Mechanisms

Enzymatic resistance involves the production of bacterial enzymes that chemically modify or destroy the antibiotic molecule. In the context of oxacillin (B1211168), this is primarily achieved through the action of β-lactamases and modifications to Penicillin-Binding Proteins (PBPs), which are the targets of β-lactam antibiotics.

β-lactamases are enzymes that hydrolyze the amide bond in the four-atom β-lactam ring, rendering the antibiotic ineffective. wikipedia.orgnih.gov While oxacillin was designed to be resistant to staphylococcal penicillinase (a type of β-lactamase), certain β-lactamases can contribute to oxacillin resistance, particularly in strains exhibiting borderline susceptibility.

Staphylococcus aureus β-lactamase (BlaZ) : The blaZ gene encodes for a class A β-lactamase. nih.gov Hyperproduction of this enzyme is a known mechanism of non-mecA-mediated oxacillin resistance. nih.gov Research has identified specific types of BlaZ that are more effective at hydrolyzing oxacillin. For instance, a class A β-lactamase from a borderline oxacillin-resistant S. aureus (BORSA) strain was found to hydrolyze oxacillin more rapidly than the BlaZ from a methicillin-susceptible S. aureus (MSSA) strain. nih.gov This enhanced activity was linked to specific amino acid substitutions, with an alanine (B10760859) at position 112 playing a key role. nih.gov

OXA-Type Beta-Lactamases : The OXA (oxacillinase) group of β-lactamases, classified as Ambler class D enzymes, are characterized by their high hydrolytic activity against oxacillin and related antibiotics like cloxacillin (B1194729). wikipedia.orgmdpi.com These enzymes are a significant cause of carbapenem (B1253116) resistance in pathogens like Acinetobacter species and can confer resistance to ampicillin (B1664943) and cephalothin. wikipedia.orgaugusta.edu

The addition of β-lactamase inhibitors like sulbactam (B1307) and tazobactam (B1681243) has been shown to decrease the minimum inhibitory concentrations (MICs) of oxacillin for some methicillin-resistant S. aureus (MRSA) strains with low-level resistance, suggesting that β-lactamase production plays a role in their resistance profile. nih.gov

Table 1: Research Findings on Beta-Lactamase Mediated Oxacillin Resistance

| Enzyme Type | Gene | Class | Key Research Finding | Organism Studied | Citation |

|---|---|---|---|---|---|

| Staphylococcal β-lactamase | blaZ | A | Hyperproduction contributes to borderline oxacillin resistance. An alanine at position 112 is crucial for enhanced oxacillin hydrolysis. | Staphylococcus aureus (BORSA) | nih.gov |

| Oxacillinase (OXA) | Varies | D | Characterized by high hydrolytic activity against oxacillin. Responsible for most carbapenem resistance in Acinetobacter species. | Gram-negative bacteria (e.g., P. aeruginosa, Acinetobacter) | wikipedia.orgaugusta.edu |

The primary mechanism of action for β-lactam antibiotics, including oxacillin, is the inhibition of Penicillin-Binding Proteins (PBPs). wikipedia.org PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.orgtaylorandfrancis.com Resistance arises when bacteria alter these target proteins, reducing their affinity for the antibiotic.

The most clinically significant mechanism of oxacillin resistance in staphylococci is the acquisition of the mecA gene. taylorandfrancis.comnih.gov This gene is part of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). nih.govtaylorandfrancis.com

Function of PBP2a : The mecA gene encodes a unique PBP, known as PBP2a (or PBP2'). taylorandfrancis.comresearchgate.net PBP2a has a very low affinity for almost all β-lactam antibiotics, including oxacillin. taylorandfrancis.comnih.gov In the presence of oxacillin, the native PBPs of the bacterium are inhibited, but PBP2a remains active and takes over the transpeptidase reaction necessary for cell wall synthesis, allowing the bacterium to survive and grow. nih.govnih.gov

Detection : The presence of mecA is the defining characteristic of Methicillin-Resistant Staphylococcus aureus (MRSA). taylorandfrancis.com Detection of the PBP2a protein, the product of the mecA gene, through methods like latex agglutination tests, shows excellent correlation with phenotypic oxacillin resistance. nih.gov

mecC Homolog : A homolog of mecA, named mecC, has also been identified. It encodes a PBP2a variant (PBP2c) that shares approximately 63% amino acid identity with the mecA-encoded PBP2a. nih.gov The mecC gene also confers resistance to oxacillin, although it may result in lower MIC values compared to mecA. taylorandfrancis.comnih.gov PBP2c exhibits a higher binding affinity for oxacillin than PBP2a and its activity is more temperature-sensitive. nih.gov

In the absence of the mecA gene, oxacillin resistance can emerge through mutations in the genes encoding native PBPs. nih.govnih.gov These modifications typically result in low-level resistance.

PBP4 Modifications : Penicillin-Binding Protein 4 (PBP4) is a non-essential transpeptidase involved in the high degree of peptidoglycan cross-linking in S. aureus. nih.govresearchgate.net Mutations in the pbp4 gene or its promoter region can lead to high-level β-lactam resistance. researchgate.net Overexpression of PBP4 due to promoter mutations can result in a more highly cross-linked cell wall, contributing to resistance. researchgate.net Furthermore, specific missense mutations in pbp4 have been shown to facilitate β-lactam resistance. researchgate.net In some community-acquired MRSA (CA-MRSA) strains, PBP4 is essential for β-lactam resistance, and its loss can severely impact the transcription of PBP2 (B1193376), leading to a significant decrease in resistance. nih.govresearchgate.net

PBP2 Modifications : While the acquisition of PBP2a is the primary mechanism, alterations in the native PBP2 can also influence resistance. Studies in CA-MRSA have shown that the loss of PBP4 diminishes the induced expression of pbp2 when the cell is challenged with oxacillin. nih.govresearchgate.net However, complementing pbp2 in trans did not fully restore high-level resistance in pbp4 mutants, indicating a complex interplay between these proteins. nih.gov

Table 2: PBP Modifications and Their Role in Oxacillin Resistance

| PBP Type | Gene | Mechanism of Resistance | Effect on Oxacillin Resistance | Citation |

|---|---|---|---|---|

| PBP2a | mecA | Acquisition of a low-affinity PBP that continues cell wall synthesis in the presence of oxacillin. | High-level resistance; defining feature of MRSA. | taylorandfrancis.comnih.govnih.gov |

| PBP2c | mecC | Acquisition of a homologous low-affinity PBP. | Confers resistance, though sometimes at lower levels than mecA. | nih.gov |

| PBP4 | pbp4 | Overexpression or missense mutations in the native PBP. | Can lead to high-level resistance, often in combination with other factors. Loss can decrease resistance in some strains. | nih.govresearchgate.net |

| PBP2 | pbp2 | Altered expression, often linked to PBP4 functionality. | Loss of PBP4 can reduce PBP2 expression, contributing to decreased resistance. | nih.govresearchgate.net |

Penicillin-Binding Protein (PBP) Alterations

Efflux Pump-Mediated Resistance Studies

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. nih.govyoutube.com This action lowers the intracellular concentration of the antibiotic, preventing it from reaching its target. youtube.comyoutube.com This mechanism is a key component of both intrinsic and acquired resistance in bacteria. nih.gov

The ATP-Binding Cassette (ABC) superfamily is one of the largest families of transporters, which use the energy from ATP hydrolysis to move substrates across cell membranes. cabidigitallibrary.orgresearchgate.net In bacteria, some ABC transporters function as efflux pumps that contribute to antibiotic resistance. researchgate.net

AbcA Efflux Pump : Research in Staphylococcus aureus has identified the AbcA transporter as a contributor to oxacillin resistance. nih.govnih.gov Studies have shown that AbcA can extrude β-lactam antibiotics, including oxacillin. nih.gov

Accelerated Resistance Development : A key finding is that the overexpression of the abcA gene significantly accelerates the evolution of oxacillin resistance in S. aureus. nih.govnih.govresearchgate.net In experimental evolution studies, strains overexpressing abcA developed resistance much faster than wild-type strains when exposed to oxacillin. nih.govresearchgate.net Conversely, knocking out the abcA gene prevented the acquisition of resistance. nih.govresearchgate.net

Mechanism of Action : The increased expression of abcA appears to facilitate resistance by not only pumping out the antibiotic but also by promoting spontaneous mutations and enhancing bacterial survival under antibiotic stress. nih.govnih.govresearchgate.net This suggests that the AbcA pump plays a role in the transition from antibiotic tolerance to stable resistance. nih.gov

Table 3: Research Findings on the Role of the AbcA Efflux Pump in Oxacillin Resistance

| Gene | Transporter | Family | Effect of Overexpression | Effect of Knockout | Citation |

|---|---|---|---|---|---|

| abcA | AbcA | ATP-Binding Cassette (ABC) | Accelerated development of oxacillin resistance; increased mutation frequency and bacterial survival. | Maintained susceptibility to oxacillin; no significant change in MIC. | nih.govnih.govresearchgate.net |

Contribution of Resistance-Nodulation-Division (RND) Efflux Systems (e.g., AcrAB-TolC, Mex Pumps)

Resistance-Nodulation-Division (RND) efflux systems are tripartite protein complexes that span the inner and outer membranes of Gram-negative bacteria, actively extruding a wide array of toxic compounds, including antibiotics. nih.govresearchgate.net These pumps are major contributors to intrinsic and acquired multidrug resistance (MDR). researchgate.netnih.gov

The AcrAB-TolC efflux pump is the principal RND system in Enterobacteriaceae and is notorious for its broad substrate polyspecificity, which includes the extrusion of beta-lactam antibiotics. pharmabiz.comasm.org Structural and functional analyses have revealed that carboxylated molecules, such as oxacillin, can be transported through specific channels within the AcrB transporter protein. pharmabiz.comresearchgate.net The efflux of oxacillin by AcrAB-TolC reduces the intracellular concentration of the antibiotic, preventing it from reaching its target, the penicillin-binding proteins (PBPs), thereby conferring resistance. pharmabiz.comnih.gov Studies have shown that while the deletion of the acrB gene in Escherichia coli leads to a significant decrease in the minimum inhibitory concentration (MIC) of some penicillins like cloxacillin, the effect on ampicillin is less pronounced, highlighting the nuanced role of efflux in resistance to different penicillins. nih.gov

In Pseudomonas aeruginosa, a significant opportunistic pathogen, multiple RND-type efflux systems, including MexAB-OprM, MexCD-OprJ, and MexXY-OprM, contribute to its formidable intrinsic and acquired resistance to various antibiotics. plos.orgnih.gov The MexAB-OprM pump, which is constitutively expressed, provides inherent resistance to a range of beta-lactams. nih.gov While specific studies focusing solely on oxacillin efflux by Mex pumps are less common due to the intrinsic resistance of P. aeruginosa to this antibiotic, the broad substrate profile of these pumps suggests a potential role. The MexXY-OprM system, for instance, is known to extrude a wide variety of antimicrobial agents, including most beta-lactams, although some, like carbenicillin, are not substrates. nih.govlehigh.edu The overexpression of these pumps, often due to mutations in their regulatory genes, is a common mechanism of acquired resistance. plos.org

| Efflux Pump System | Bacterial Family/Species | Substrates | Contribution to Oxacillin Resistance |

|---|---|---|---|

| AcrAB-TolC | Enterobacteriaceae (e.g., E. coli) | Beta-lactams (including penicillins), fluoroquinolones, macrolides, etc. pharmabiz.comasm.org | Directly extrudes oxacillin, reducing its intracellular concentration. pharmabiz.comresearchgate.net |

| MexAB-OprM | Pseudomonas aeruginosa | Wide range of beta-lactams, fluoroquinolones. nih.gov | Contributes to intrinsic beta-lactam resistance. nih.gov |

| MexXY-OprM | Pseudomonas aeruginosa | Aminoglycosides, tetracyclines, and most beta-lactams. nih.gov | Contributes to broad-spectrum beta-lactam resistance. nih.gov |

Other Molecular Resistance Phenotypes

Beyond the well-characterized mechanisms like enzymatic degradation and target site modification, other molecular phenotypes, including biofilm formation and alterations in cell wall permeability, play a crucial role in oxacillin resistance.

Bacterial biofilms are structured communities of cells enclosed in a self-produced polymeric matrix, which provides protection from host defenses and antimicrobial agents. asm.orgnih.gov There is a significant association between biofilm formation and oxacillin resistance, particularly in Staphylococcus species.

In Staphylococcus epidermidis and Staphylococcus aureus, the ability to form biofilms is often linked to the presence of the icaADBC operon, which encodes the machinery for the synthesis of polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix. nih.gov Research has shown a correlation between the presence of the mecA gene, which confers oxacillin resistance by encoding an alternative penicillin-binding protein (PBP2a), and the ica (B1672459) locus. nih.gov In a study of a persistent S. epidermidis infection, variants that were positive for both mecA and ica and exhibited strong biofilm formation and oxacillin resistance were selected for over time. nih.gov

Interestingly, sub-inhibitory concentrations of oxacillin can induce biofilm formation in some strains of S. aureus. nih.gov This suggests a regulatory link where the presence of the antibiotic signals the bacteria to adopt a more protected, biofilm-associated lifestyle. asm.orgnih.gov However, the relationship is complex. In some methicillin-resistant S. aureus (MRSA) strains, the acquisition of high-level oxacillin resistance can lead to a switch from PIA-dependent to protein-mediated biofilm formation. plos.orgplos.org This shift can be associated with repression of the icaADBC operon. plos.org Furthermore, the gene fmtC, which is involved in antibiotic resistance in MRSA, has also been identified as crucial for resistance within a biofilm context. pharmabiz.com

| Bacterial Species | Key Genes/Factors | Observation | Reference |

|---|---|---|---|

| Staphylococcus epidermidis | ica locus, mecA gene | Coexistence and selection of ica- and mecA-positive variants leading to strong biofilm formation and oxacillin resistance. | nih.gov |

| Staphylococcus aureus (MRSA) | Sub-inhibitory oxacillin | Induction of biofilm formation after 24-48 hours of exposure. | nih.gov |

| Staphylococcus aureus | mecA, gdpP | High-level oxacillin resistance can alter the biofilm phenotype from polysaccharide-based to protein-based. | plos.orgplos.org |

| Staphylococcus aureus | fmtC gene | Required for antibiotic resistance specifically within a biofilm. | pharmabiz.com |

The bacterial cell wall is the primary target for beta-lactam antibiotics like oxacillin. Modifications to this structure can act as a permeability barrier, hindering the access of the antibiotic to its PBP targets.

In Gram-positive bacteria such as S. aureus, the cell wall is composed of a thick layer of peptidoglycan interspersed with teichoic acids. Increased cell wall thickness and alterations in its composition are associated with reduced susceptibility to beta-lactams. frontiersin.org For instance, in some oxacillin-resistant strains, there is an observed thickening of the cell wall. frontiersin.org Furthermore, modifications to wall teichoic acids (WTAs), such as D-alanylation and glycosylation, can influence oxacillin resistance. frontiersin.orgnih.gov The expression of genes involved in WTA modification can be upregulated by exposure to oxacillin. frontiersin.org In strains carrying both the mecA and vanA (vancomycin resistance) gene complexes, significant alterations in peptidoglycan structure have been observed, including the absence of pentaglycine (B1581309) branches, which can impact susceptibility to beta-lactams. nih.gov

In Gram-negative bacteria, the outer membrane presents a formidable permeability barrier to many antibiotics. nih.govbristol.ac.uk While oxacillin is generally not effective against most Gram-negative bacteria due to this barrier and the production of beta-lactamases, the principle of reduced permeability remains a key resistance mechanism. The outer membrane restricts the diffusion of hydrophilic drugs like beta-lactams, which must traverse through porin channels. bristol.ac.uk Bacteria can regulate the number and type of porins in their outer membrane, thereby controlling the influx of antibiotics. bristol.ac.uk A reduction in porin expression, often coupled with the upregulation of efflux pumps, leads to a phenotype of reduced permeability and contributes significantly to multidrug resistance. bristol.ac.uk

Preclinical Pharmacokinetic and Disposition Research

Plasma Protein Binding Studies

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic properties, influencing its distribution and availability to exert its pharmacological effect. Oxacillin (B1211168) sodium exhibits significant binding to serum proteins.

Research indicates that oxacillin sodium primarily binds to albumin in the plasma. pfizer.com The extent of this binding has been quantified in various studies, although the reported values can differ based on the methodology employed. Generally, the binding has been reported to be 94.2 ± 2.1%. pfizer.comdrugbank.com Another population pharmacokinetic analysis reported a median plasma protein binding value of 86%. nih.gov This high degree of binding means that a significant portion of the drug in circulation is bound and not immediately available as a free, active agent. mdpi.com

Studies using techniques such as spin-labels have confirmed the interaction between oxacillin and human serum albumin. nih.gov Further in vitro research employing a rapid diafiltration process has demonstrated that the binding of oxacillin to serum proteins is rapidly reversible. nih.gov The presence of physiological concentrations of albumin has been shown to reduce the in vitro antimicrobial activity of oxacillin, a finding consistent with the understanding that only the unbound fraction of the drug is active. researchgate.net

Table 1: Reported Plasma Protein Binding of Oxacillin

| Parameter | Reported Value | Source |

|---|---|---|

| Degree of Protein Binding (General) | 94.2 ± 2.1% | pfizer.comdrugbank.com |

Non-Renal Elimination Pathways

In addition to renal excretion, oxacillin sodium is cleared from the body through non-renal routes, primarily involving the liver. pfizer.com

Non-renal elimination of oxacillin encompasses hepatic inactivation and subsequent excretion in the bile. pfizer.com The compound can be found in therapeutic concentrations in bile, indicating that biliary excretion is a relevant clearance pathway. pfizer.com

The precise biochemical mechanisms of hepatic inactivation have been explored in the context of drug-induced liver injury. High concentrations of oxacillin have been associated with transient elevations in serum aminotransferase levels. nih.gov The cause may be related to a direct, mild injury to the liver, with liver biopsies in such cases showing mild, focal cell injury or nonspecific hepatitis. nih.govnih.gov This suggests that the liver is actively involved in the processing of oxacillin. Studies have shown that co-administration of mezlocillin (B1676548) can reduce the non-renal elimination of oxacillin, suggesting an interaction at the level of hepatic clearance pathways. nih.gov

Renal Elimination Mechanisms

The kidneys are a primary route for the elimination of oxacillin sodium from the body. The process involves multiple renal functions.

Oxacillin sodium is rapidly excreted in the urine, largely as an unchanged drug. pfizer.comdrugbank.com This renal clearance is accomplished through a combination of glomerular filtration and active tubular secretion. pfizer.comdrugbank.com

The role of active tubular secretion is highlighted by drug interaction studies. Probenecid, a known inhibitor of renal tubular secretion for penicillins, has been shown to block the elimination of oxacillin. pfizer.com This blockage leads to prolonged retention and increased serum concentrations of oxacillin. pfizer.com This interaction is a classic example of competitive inhibition at renal transporters. While specific transporters for oxacillin are not definitively identified in all studies, research into related beta-lactam antibiotics implicates organic anion transporters (OATs) in the active secretion process. universiteitleiden.nl

Chemical Synthesis, Structure, and Computational Analysis

Synthetic Pathways and Precursors (e.g., 6-Aminopenicillanic Acid)

The cornerstone of semisynthetic penicillin production, including that of oxacillin (B1211168), is the precursor molecule 6-aminopenicillanic acid (6-APA). tcichemicals.comyoutube.com 6-APA provides the core bicyclic structure, known as the penam (B1241934) nucleus, which consists of a thiazolidine (B150603) ring fused to a β-lactam ring. wikipedia.org The synthesis of oxacillin is achieved by acylating the amino group of 6-APA.

The primary synthetic route involves the condensation of 6-APA with an activated form of the side-chain precursor, 5-methyl-3-phenylisoxazole-4-carboxylic acid. tcichemicals.comchemicalbook.com Typically, the more reactive acid chloride, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, is used. chemicalbook.comgoogle.com

The general process can be outlined as follows:

Preparation of the Acylating Agent : 3-Phenyl-5-methyl-4-isoxazole-carbonyl chloride is prepared from precursors such as benzaldehyde, hydroxylamine, and methylacetoacetate through a series of reactions. chemicalbook.com

Condensation Reaction : 6-APA is dissolved in an aqueous medium, and its pH is adjusted. The acyl chloride (5-methyl-3-phenylisoxazole-4-carbonyl chloride) is then added. google.comgoogle.com The reaction is carefully controlled, maintaining a specific pH range (typically 6.5-7.0) to facilitate the formation of the amide bond between the 6-APA nucleus and the isoxazolyl side chain. google.comgoogle.com

Isolation and Purification : After the reaction is complete, the resulting oxacillin acid is extracted from the reaction mixture. It is then converted to its more stable and soluble sodium salt, oxacillin sodium, often by reacting it with a sodium source like sodium-2-ethyl hexanoate (B1226103) or sodium acetate (B1210297). chemicalbook.comnih.gov The final product is then purified and crystallized. google.com

| Precursor | Role in Synthesis |

| 6-Aminopenicillanic Acid (6-APA) | Provides the core β-lactam/thiazolidine bicyclic nucleus essential for antibacterial activity. youtube.comwikipedia.org |

| 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | Serves as the acylating agent that attaches the specific side chain to the 6-APA core, conferring penicillinase resistance. chemicalbook.comgoogle.com |

| Sodium Hydroxide (B78521) / Sodium Bicarbonate | Used for pH control during the condensation reaction. google.comnih.gov |

| Sodium-2-ethyl hexanoate / Sodium Acetate | Used to convert the final oxacillin acid into its stable sodium salt form. chemicalbook.comnih.gov |

Structure-Activity Relationship (SAR) Investigations

The antibacterial efficacy and properties of oxacillin are intrinsically linked to its molecular structure. SAR studies are crucial for understanding how different parts of the molecule contribute to its function and for designing improved analogues.

The antibacterial activity of penicillins is dependent on a set of key structural features, collectively known as the pharmacophore. youtube.comadda247.com For oxacillin and related compounds, these essential components are derived from the penicillin scaffold.

| Pharmacophoric Feature | Function |

| β-Lactam Ring | This strained four-membered ring is the key reactive moiety. It mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), allowing it to acylate and irreversibly inhibit these enzymes, thereby blocking bacterial cell wall synthesis. youtube.comwikipedia.orgadda247.com |

| Thiazolidine Ring | Fused to the β-lactam ring, it is necessary for maintaining the strained conformation of the β-lactam and contributes to overall potency. youtube.comyoutube.com |

| Carboxylic Acid Group | The carboxylate at the C-2 position is crucial for binding to the active site of PBPs and for the overall solubility and transport of the molecule. youtube.comresearchgate.net |

| Acylamino Side Chain | This component is highly variable and determines the antibiotic's spectrum of activity and its stability against β-lactamase enzymes. In oxacillin, the bulky 5-methyl-3-phenyl-4-isoxazolyl group sterically hinders the approach of bacterial β-lactamases, preventing the hydrolysis of the β-lactam ring and conferring activity against many penicillin-resistant staphylococci. tcichemicals.comwikipedia.org |

Rational design aims to systematically modify a lead compound like oxacillin to improve its properties. A primary strategy involves the synthesis of new analogues by altering the acylamino side chain attached to the 6-APA nucleus. researchgate.netnih.gov The goal of such modifications can be to broaden the antibacterial spectrum, enhance potency, or overcome emerging resistance mechanisms. mdpi.comnih.gov

Studies have shown that condensing 6-APA with various non-steroidal anti-inflammatory drugs (NSAIDs) can produce penicillin derivatives with significant antibacterial potential. researchgate.netnih.gov This hybrid pharmacophore approach seeks to combine the properties of different molecular classes. For instance, research into novel penicillin analogues where 6-APA was condensed with different NSAIDs resulted in compounds with potent activity against Escherichia coli and Staphylococcus aureus. researchgate.netnih.gov These studies underscore the importance of the side chain's functionalities in modulating biological activity. researchgate.net

Research in β-lactam chemistry has explored simplifying the complex bicyclic penicillin structure to its essential pharmacophore. nih.gov This can lead to the discovery of novel antibacterial agents that are easier to synthesize while retaining the necessary reactivity to inhibit PBPs. The azetidinone (the β-lactam ring itself) is considered the minimal pharmacophore, provided it has the correct molecular shape and a suitably reactive lactam moiety for binding to PBPs. nih.gov

Derivatization involves chemically modifying the existing scaffold to impart new properties. This can include grafting new heterocyclic rings onto the 6-APA nucleus. For example, new semisynthetic penicillins have been created by coupling 6-APA with 5-mercapto-1,2,4-triazole derivatives. nih.gov Another advanced strategy is the creation of hybrid drugs, where two distinct pharmacophores are linked together. Studies on oxazolidinone-quinolone hybrids have shown that connecting two different antibiotic classes can result in compounds with a dual mode ofaction, capable of overcoming resistance to the parent drugs. researchgate.net Such principles could be applied to the penicillin scaffold to combat resistance.

Computational Chemistry Applications

Computational methods are powerful tools for investigating the properties of molecules like oxacillin sodium at an electronic level, providing insights that complement experimental research.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex wavefunctions of all electrons, DFT focuses on the electron density, making it a computationally efficient way to predict a wide range of molecular properties.

For a molecule like oxacillin, DFT studies can provide valuable information:

Molecular Geometry Optimization : DFT can be used to calculate the most stable three-dimensional conformation of the molecule, which is essential for understanding its interaction with its biological target. nih.gov

Electronic Property Analysis : DFT allows for the calculation of quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov For oxacillin, this analysis can pinpoint the most reactive sites, such as the electrophilic carbonyl carbon within the β-lactam ring, which is the site of nucleophilic attack by the serine residue in the PBP active site. nih.gov

Vibrational Frequency Prediction : DFT calculations can predict the vibrational spectra (e.g., FT-IR and Raman) of a molecule. nih.govdu.ac.ir Comparing these predicted spectra with experimental data helps to confirm the molecular structure and the nature of its chemical bonds.

By analyzing the distribution of electron density and electrostatic potential, DFT can reveal the regions of the molecule that are prone to electrophilic or nucleophilic attack, offering a theoretical basis for its mechanism of action and its interactions within the active site of penicillin-binding proteins. nih.gov

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of oxacillin sodium, docking simulations are crucial for understanding its interaction with bacterial proteins, thereby predicting its binding affinity and mechanism of action at a molecular level.

Docking studies have been employed to investigate the binding of oxacillin to various target proteins, including those responsible for antibiotic resistance. For instance, simulations have been performed to analyze the interaction between oxacillin and MecR1, a signal-transducing protein involved in methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). These studies show that oxacillin fits into the binding site of MecR1, specifically near the serine residue Ser391. researchgate.net This provides a structural basis for understanding how oxacillin and similar antibiotics interact with key components of the resistance machinery. researchgate.net

Furthermore, computational studies have explored the interaction of hydrolyzed oxacillin with New Delhi metallo-β-lactamase-1 (NDM-1). nih.gov NDM-1 is a formidable enzyme that can inactivate a broad range of β-lactam antibiotics. The crystal structure of NDM-1 in complex with hydrolyzed oxacillin serves as a template for these docking studies. nih.gov By understanding how the hydrolyzed, inactive form of the drug occupies the active site, researchers can design new inhibitors that bind more effectively. In one such study, hydrolyzed oxacillin was used as a reference compound, and its interactions with key residues in the NDM-1 active site, such as His250, Asn220, and Trp93, were detailed. nih.gov This comparative docking approach is instrumental in the virtual screening and identification of novel, more potent enzyme inhibitors. nih.gov

The binding affinities, often expressed as a docking score in kcal/mol, quantify the strength of the interaction. Lower (more negative) values typically indicate a more favorable binding interaction.

Table 1: Molecular Docking Results for Oxacillin and its Derivatives with Bacterial Proteins

| Ligand | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) |

| Oxacillin | MecR1 | Ser391 | Not specified in results |

| Hydrolyzed Oxacillin (0WO) | NDM-1 | His250, Asn220, Trp93 | -7.30 |

This table presents data from molecular docking simulations, showing the interaction of oxacillin and its hydrolyzed form with specific bacterial proteins. Data sourced from multiple computational studies. researchgate.netnih.gov

Molecular Dynamics Simulations in Conformational Studies

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time, providing insights into the conformational stability of drug-protein complexes. These simulations complement the static picture provided by molecular docking by introducing temperature, pressure, and solvent effects, thus mimicking a more realistic biological environment.

MD simulations have been conducted to assess the stability of the complex formed between oxacillin and the MecR1 protein. researchgate.net The results of these simulations indicate that oxacillin remains stably bound within the proximity of the active site throughout the simulation period. researchgate.net This stability is a key prerequisite for its inhibitory action. By analyzing the trajectory of the simulation, researchers can understand the flexibility of the ligand and the protein, and how their interactions evolve over time. researchgate.netnih.gov

Similarly, MD simulations are critical for validating the findings of docking studies with potential new drug candidates. For example, after identifying potential NDM-1 inhibitors through virtual screening and docking, MD simulations were used to evaluate the stability of the enzyme-inhibitor complexes. nih.gov The stability is often quantified by the root mean square deviation (RMSD) of the atomic positions over time. Low RMSD values suggest that the ligand remains in a stable conformation within the binding pocket. For instance, simulations of potential NDM-1 inhibitors showed low RMSD values, indicating high stability of the complexes. nih.gov The conformational landscape explored during the simulation can also reveal whether a ligand induces a more stable and persistent conformational state in the protein, which is a desirable characteristic for an effective inhibitor. nih.gov

Table 2: Molecular Dynamics Simulation Parameters for Protein-Ligand Complexes

| System | Simulation Time | Key Finding |

| MecR1-Oxacillin Complex | Not specified in results | Oxacillin remains stable in the active site proximity. |

| NDM-1-Inhibitor Complexes | Not specified in results | Complexes show high stability with low RMSD values (0.5-0.7 nm). |

This table summarizes findings from molecular dynamics simulations on complexes involving oxacillin and related enzyme targets, highlighting the stability of the interactions. researchgate.netnih.gov

Complexation Studies with Metal Ions via Computational Methods

The interaction of antibiotics with metal ions can significantly influence their chemical properties and biological activity. Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the complexation of oxacillin with various metal ions at an electronic level. These studies provide detailed information on the geometry, stability, and electronic structure of the resulting metal-drug complexes. electrochemsci.orgnih.gov

Computational analyses, such as calculating HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps, can predict the reactivity and stability of these complexes. frontiersin.orgresearchgate.net The stability constants and stoichiometric ratios of these complexes can also be determined, providing a quantitative measure of the complexation process. electrochemsci.org For example, square-wave voltammetry data, supported by computational models, have been used to determine these parameters for Cu(II) and Co(II) complexes with oxacillin. electrochemsci.org

Table 3: Computational and Experimental Data for Oxacillin-Metal Ion Complexes

| Metal Ion | Method | Key Finding | Reduction Potential (V) |

| Cu(II) | SWV, FT-IR, DFT | Forms complex with hydrolyzed oxacillin anion. | -0.692 |

| Co(II) | SWV, FT-IR, DFT | Forms complex with hydrolyzed oxacillin anion. | -1.440 |

This table outlines the findings from studies on the complexation of oxacillin with metal ions, combining experimental (Square-Wave Voltammetry, FT-IR) and computational (Density Functional Theory) results. electrochemsci.org

Advanced Analytical Methodologies for Oxacillin Sodium Research

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in the study of oxacillin (B1211168) sodium, offering insights into its concentration, structural integrity, and molecular interactions. These techniques are based on the interaction of electromagnetic radiation with the molecule, providing both quantitative and qualitative data.

UV-Visible Spectrophotometry for Quantification and Degradation Studies

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of oxacillin sodium due to its simplicity, cost-effectiveness, and speed. nih.gov A common and sensitive method involves the formation of a charge-transfer complex between oxacillin sodium and an iodine solution in a methanol-dichloromethane medium. nih.govresearchgate.netresearchgate.net This complex exhibits a distinct yellow color and can be measured spectrophotometrically.

The absorbance of the resulting complex is measured at a maximum wavelength (λmax) of 365 nm against a reagent blank. nih.govnih.gov Under optimized experimental conditions, this method demonstrates a linear relationship between absorbance and concentration, adhering to Beer's law in the range of 2–8 μg/ml. researchgate.netnih.gov The method has been validated for several parameters, including specificity, linearity, precision, and accuracy. nih.gov Research has established a limit of detection (LOD) of 0.39 μg/ml and a limit of quantitation (LOQ) of 1.18 μg/ml, highlighting its sensitivity for trace analysis. nih.govnih.gov This spectrophotometric approach has been successfully applied to determine the concentration of oxacillin sodium in biological fluids such as human urine samples. nih.govresearchgate.net

Another novel approach utilizes potassium hydrogen peroxomonosulfate as an oxidizing agent for the kinetic spectrophotometric determination of oxacillin. nuph.edu.ua

Validation Parameters for UV-Visible Spectrophotometric Analysis of Oxacillin Sodium

| Parameter | Value | Reference |

|---|---|---|

| Principle | Charge Transfer Complexation with Iodine | nih.govresearchgate.net |

| Wavelength (λmax) | 365 nm | nih.govnih.gov |

| Linearity Range | 2–8 μg/ml | researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.39 μg/ml | nih.govnih.gov |

| Limit of Quantitation (LOQ) | 1.18 μg/ml | nih.govnih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy in Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical tool for the structural elucidation of molecules like oxacillin sodium. nih.gov The technique identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes the molecule's bonds to vibrate at characteristic frequencies. youtube.com The resulting FT-IR spectrum is a unique molecular "fingerprint," where specific peaks correspond to specific functional groups. youtube.comyoutube.com

For oxacillin sodium, FT-IR analysis is crucial for confirming its identity and structural integrity. Key functional groups that can be identified include:

The carbonyl (C=O) stretching vibration within the critical β-lactam ring.

Amide (N-H and C=O) bands associated with the side chain.

Vibrations from the isoxazole (B147169) ring.

Bonds within the substituted phenyl group.

The region of the spectrum below 1800 cm⁻¹, often referred to as the fingerprint region, is particularly important as it contains a complex pattern of peaks unique to the entire molecular structure. youtube.com By comparing the FT-IR spectrum of a sample to that of a reference standard, researchers can confirm the identity of oxacillin sodium and detect impurities or degradation products, which would present as shifts in peak position or the appearance of new absorption bands. nih.gov

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Characterization

Raman spectroscopy, particularly its enhanced variant, Surface-Enhanced Raman Scattering (SERS), has emerged as a highly sensitive technique for molecular characterization in complex biological systems. nih.govresearchgate.net SERS has been effectively used to study the interaction between oxacillin and bacteria, such as Staphylococcus aureus, at a molecular level. scribd.com

In a notable application, label-free SERS was used to dynamically monitor the molecular changes in S. aureus as it develops resistance to oxacillin. scribd.com This research demonstrated that SERS technology can sensitively record molecular changes in drug-resistant bacterial strains, allowing for rapid detection of varying degrees of resistance. scribd.com The study found a strong correlation between specific Raman peak intensity ratios (e.g., I734/I867) and the minimum inhibitory concentration (MIC) values. nih.govscribd.com This suggests that SERS can provide a spectral signature of antibiotic action, reflecting molecular changes at the drug's target sites on the bacterial cell. scribd.com The enhancement of the Raman signal provided by SERS is critical for microbiological applications where bacterial signals are inherently weak. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating oxacillin sodium from related substances, impurities, and residual solvents. These methods are the cornerstone of purity analysis and stability testing in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the preeminent method for assessing the purity and stability of oxacillin sodium. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, providing simple, accurate, and stability-indicating analyses. researchgate.netnih.gov

One established HPLC method utilizes a Hypersil BDS phenyl column with a mobile phase consisting of a 0.02 mol/L potassium dihydrogen phosphate (B84403) (KH₂PO₄) solution (adjusted to pH 3.6), acetonitrile, and methanol (B129727) in a ratio of 700:225:75. researchgate.net Detection is typically performed using a UV detector at a wavelength of 225 nm. researchgate.net This method has demonstrated excellent linearity for quantifying oxacillin sodium and its related substances. researchgate.net

HPLC is also crucial for stability studies. In one study evaluating the stability of oxacillin sodium in 0.9% sodium chloride injection packaged in ethylene (B1197577) vinyl acetate (B1210297) bags, HPLC analysis confirmed that oxacillin sodium was the most stable among several penicillins tested. nih.gov The results showed less than a 10% loss of the compound after 7 days at 23°C and less than a 5% loss after 30 days at 4°C, demonstrating the method's utility in determining degradation kinetics. nih.gov

Example HPLC Method Parameters for Oxacillin Sodium Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | researchgate.net |

| Column | Hypersil BDS phenyl | researchgate.net |

| Mobile Phase | 0.02mol/L KH₂PO₄ (pH 3.6) : Acetonitrile : Methanol (700:225:75) | researchgate.net |

| Flow Rate | 1.0 ml/min | researchgate.net |

| Detection Wavelength | 225 nm | researchgate.net |

| Detection Limit | 2.3 ng | researchgate.net |

Gas Chromatography (e.g., Headspace Gas Chromatography) for Residual Solvent Determination

The determination of residual solvents, which are organic volatile chemicals used in the manufacturing process, is a critical quality control test for active pharmaceutical ingredients like oxacillin sodium. Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) is the preferred method for this analysis. researchgate.netrsc.org This technique is highly sensitive and avoids contamination of the GC system with non-volatile sample matrix components. rsc.org

A validated HS-GC method has been developed for the simultaneous determination of solvents such as methanol, ethyl acetate, and toluene (B28343) in oxacillin sodium. researchgate.netejpmr.com The separation is typically achieved using an Elite-5 fused silica (B1680970) capillary column. researchgate.netejpmr.com This method has been validated according to International Conference on Harmonisation (ICH) guidelines and demonstrates excellent linearity, precision, and accuracy. ejpmr.com The linearity ranges for the solvents were established as 100–1500 ppm for methanol, 100–800 ppm for ethyl acetate, and 100–500 ppm for toluene, with correlation coefficients (r) close to 0.999 for each. researchgate.netejpmr.com

Validated Linearity Ranges for Residual Solvents in Oxacillin Sodium by HS-GC

| Residual Solvent | Linearity Range (ppm) | Correlation Coefficient (r) | Reference |

|---|---|---|---|

| Methanol | 100 - 1500 | 0.9997 | researchgate.netejpmr.com |

| Ethyl Acetate | 100 - 800 | 0.9998 | researchgate.netejpmr.com |

| Toluene | 100 - 500 | 0.9996 | researchgate.netejpmr.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Metabolite Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool in pharmaceutical analysis, offering high-resolution separation and sensitive detection. ijnrd.orgnih.gov This is particularly vital for identifying and quantifying impurities and metabolites of oxacillin sodium.

The impurity profile of oxacillin sodium can be complex, with potential impurities arising from the manufacturing process or degradation over time. ijnrd.org Polymerized impurities, in particular, are a concern as they can potentially induce allergic reactions. nih.gov To effectively control these, high-performance size exclusion chromatography (HPSEC) and reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed to replace traditional gel filtration chromatography. nih.gov Column-switching two-dimensional liquid chromatography can be employed to elute polymerized impurities from the HPSEC method for further characterization. nih.gov

Ion trap/time-of-flight mass spectrometry (IT-TOF-MS) is then utilized to elucidate the structures of these impurities. nih.gov In one study, the structures of 25 unknown impurities in oxacillin sodium were characterized using high-resolution mass data, with 13 of these identified as polymerized impurities. nih.govresearchgate.net RP-HPLC methods have demonstrated higher column efficiency, specificity, and sensitivity compared to HPSEC for the analysis of these polymerized impurities. nih.gov

LC-MS/MS is also the method of choice for identifying and quantifying metabolites of oxacillin sodium in biological matrices. nih.govcabidigitallibrary.orgsemanticscholar.org The technique's ability to separate complex mixtures and provide structural information through fragmentation patterns is crucial for understanding the metabolic pathways of the drug. nih.govsemanticscholar.org After oral administration, oxacillin is partially metabolized to both active and inactive metabolites. nih.gov LC-MS/MS allows for the determination of oxacillin concentrations in plasma, which is essential for bioequivalence studies. cabidigitallibrary.org A randomized, single-dose, double-crossover study involving healthy male volunteers utilized an LC-MS/MS method with protein precipitation for plasma sample treatment to determine oxacillin concentrations. cabidigitallibrary.org

Electrochemical Analytical Approaches

Electrochemical methods offer sensitive and often rapid means for the analysis of electroactive compounds like oxacillin sodium. These techniques are based on measuring the current or potential changes resulting from redox reactions at an electrode surface.

Square-wave voltammetry (SWV) is a powerful pulse voltammetric technique known for its high sensitivity and speed. ugd.edu.mk It has been successfully applied to the determination of various penicillins. researchgate.netdntb.gov.ua The technique can be used to study the complexation of oxacillin sodium with other molecules. For instance, research on penicillin V has shown that the presence of sodium dodecyl sulfate (B86663) (SDS) in the supporting electrolyte can enhance the voltammetric current signals, facilitating easier and faster charge transfer at the electrode surface. researchgate.net This enhancement of the analytical signal in the presence of surfactants suggests the formation of a complex that alters the electrochemical behavior of the analyte. While specific complexation studies of oxacillin sodium using SWV are not extensively detailed in the provided results, the principles demonstrated with other penicillins are directly applicable. researchgate.net

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of a substance. sciencepg.com It provides insights into the mechanisms of oxidation and reduction reactions. The electrochemical oxidation of oxacillin has been studied using a boron-doped diamond (BDD) electrode. sciencepg.com This study revealed that the oxidation process is irreversible and diffusion-controlled. sciencepg.com The process involves both indirect oxidation mediated by in-situ generated oxidative species and direct electron transfer at the BDD electrode surface. sciencepg.com

Key parameters of the electrooxidation process, such as the anodic transfer coefficient, heterogeneous rate constant, and activation energy, have been estimated. sciencepg.com The influence of various experimental conditions, including oxacillin concentration, potential scan rate, and temperature, on the voltammetric response has been investigated to understand the electrode kinetics. sciencepg.com Such studies are crucial for developing electrochemical sensors for the quantitative determination of oxacillin. sciencepg.com

Other Quantitative Research Methodologies

Beyond LC-MS and electrochemical methods, several other analytical techniques are employed for the quantitative analysis of oxacillin sodium.

Simple and cost-effective procedures for the quantitative determination of oxacillin have been developed using kinetic spectrophotometry and redox titration. researchgate.netnuph.edu.uanuph.edu.ua One such method involves the use of potassium hydrogen peroxomonosulfate as an oxidizing agent. researchgate.netnuph.edu.uanuph.edu.ua The kinetic spectrophotometric method is based on monitoring the absorbance of the reaction product over time. researchgate.net

Redox titration provides a classical yet accurate means of quantification. An iodometric back-titration method has been described for the analysis of beta-lactam antibiotics. rsc.org In this procedure, the antibiotic is first degraded with a base, followed by acidification and the addition of a known excess of a triiodide solution. rsc.org The remaining triiodide is then titrated with a standard thiosulfate (B1220275) solution. rsc.org These methods have been shown to have good agreement with other established analytical techniques. researchgate.netnuph.edu.uanuph.edu.ua

A study reported the successful development of both kinetic spectrophotometric and redox titration methods for oxacillin sodium powder for injection, with a relative standard deviation (RSD) ranging from 1.24% to 2.17%. researchgate.netnuph.edu.uanuph.edu.ua Another spectrophotometric method is based on the charge transfer complexation reaction of oxacillin sodium with iodine in a methanol-dichloromethane medium, with absorbance measured at 365 nm. nih.govnih.gov This method demonstrated linearity in the concentration range of 2-8 µg/mL. nih.govnih.gov

Table 1: Performance Characteristics of a Spectrophotometric Method for Oxacillin Sodium

| Parameter | Value |

|---|---|

| Linearity Range | 2-8 µg/mL |

| Limit of Detection (LOD) | 0.39 µg/mL |

| Limit of Quantitation (LOQ) | 1.18 µg/mL |

Data derived from a study on a simple and sensitive spectrophotometric method for the determination of Oxacillin sodium. nih.govnih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that offers advantages such as minimal sample consumption and avoidance of organic solvents. nih.govanalyticaltoxicology.com It is a complementary technique to HPLC for drug analysis. analyticaltoxicology.com A sensitive capillary electrophoretic method has been developed for the analysis of isoxazolylpenicillins, including oxacillin, cloxacillin (B1194729), and dicloxacillin. nih.gov This method utilizes large-volume sample stacking to enhance sensitivity and 2-hydroxypropyl-beta-cyclodextrin (B2473086) as a selective complex-forming additive in the background electrolyte for complete resolution. nih.gov

Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has been successfully used to separate a mixture of four penicillins: amoxicillin, ampicillin (B1664943), benzylpenicillin, and oxacillin. actamedicamarisiensis.roactamedicamarisiensis.ro The optimal separation was achieved using a buffer solution containing sodium tetraborate (B1243019) and sodium dodecyl sulfate. actamedicamarisiensis.roactamedicamarisiensis.ro Another study developed a capillary zone electrophoresis–tandem mass spectrometry (CZE-MS/MS) method for the simultaneous quantification of several β-lactam antibiotics, including oxacillin. nih.gov

Table 2: Performance of a Capillary Electrophoresis Method for Isoxazolylpenicillins

| Parameter | Value |

|---|---|

| Detection Limits | 2.0 µg/L for each penicillin |

| Linearity Range | 5.0 to 400.0 µg/L |

| Regression Coefficients | 0.9982, 0.9986, 0.9976 |

Data from a study on the analysis of isoxazolylpenicillins by capillary electrophoresis. nih.gov

Degradation and Stability Studies in Research Contexts

Environmental Fate and Degradation Mechanisms

The release of antibiotics into the environment is a growing concern, prompting research into their degradation pathways in different environmental matrices. mdpi.comuco.es

Advanced Oxidation Processes (AOPs) are a key area of research for breaking down persistent organic pollutants like oxacillin (B1211168). These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize the target molecule. nih.gov

Studies have compared several AOPs for treating water contaminated with oxacillin, including the photo-Fenton system , TiO2 photocatalysis , and chloride-mediated electrochemical oxidation (anodic oxidation). nih.gov Each process shows varying efficiency depending on the water matrix and the presence of other substances. nih.gov For instance, in anodic oxidation with Ti/IrO2 anodes, complete removal of oxacillin was achieved within four minutes of treatment under optimal conditions. researchgate.net This process was capable of reducing the initial chemical oxygen demand by 70% and significantly increasing the biodegradability of the remaining by-products. researchgate.net The photo-Fenton process has also been optimized for oxacillin degradation at a near-neutral pH, using both artificial and sunlight as light sources. researchgate.net

Research has also explored the oxidation of oxacillin in an aqueous alkaline medium using a monoperiodatocuprate [MPC (III)] complex, which acts as a strong oxidizing agent. researchgate.net Furthermore, ionizing radiation, such as electron beams and γ-rays, has been shown to effectively eliminate oxacillin's antimicrobial activity by altering its bicyclic β-lactam structure, primarily through the action of hydroxyl radicals in aerated solutions. nih.gov

Table 1: Comparison of Advanced Oxidation Processes for Oxacillin Degradation

| Degradation Process | Key Features & Findings | Source(s) |

|---|---|---|

| Anodic Oxidation (Ti/IrO2) | Complete oxacillin removal in 4 minutes; 70% COD reduction; increased biodegradability. researchgate.net | researchgate.net |

| Photo-Fenton | Effective at near-neutral pH with sunlight; efficiency can be affected by additives like tartaric acid. nih.govresearchgate.net | nih.govresearchgate.net |

| TiO2 Photocatalysis | Efficiency is influenced by the water matrix; bicarbonate ions can enhance the elimination of antibiotic activity. nih.gov | nih.gov |

| Ionizing Radiation (γ-rays) | Eliminates antimicrobial activity by altering the β-lactam structure; degradation products are more biodegradable. nih.gov | nih.gov |

| Chemical Oxidation (MPC (III)) | Degrades oxacillin in an aqueous alkaline medium via oxidation. researchgate.net | researchgate.net |

The natural attenuation of oxacillin through biodegradation is a critical aspect of its environmental fate. Research indicates that oxacillin is poorly biodegradable by the mixed microbial populations typically found in the activated sludge of wastewater treatment plants. nih.gov This resistance to conventional biological treatment contributes to its potential persistence and spread in the environment. nih.gov

However, specific microorganisms have demonstrated the ability to degrade oxacillin effectively. The fungus Leptosphaerulina sp. has been shown to achieve 100% degradation of oxacillin through the action of its enzymes, laccase and versatile peroxidase. mdpi.com This enzymatic transformation also resulted in the loss of antimicrobial activity and the formation of non-toxic intermediaries. mdpi.com While the degradation products from AOPs or ionizing radiation are more susceptible to biodegradation than the parent compound, enzymatic degradation by specialized fungi presents a promising direct biological pathway. nih.govmdpi.com

An innovative approach to managing antibiotic residues involves their transformation into valuable nanomaterials. Researchers have successfully converted oxacillin residues from environmental waste into fluorescent graphene quantum dots (GQDs) . mdpi.comuco.es This process not only eliminates the pollutant but also recycles it into a useful material. mdpi.com

The synthesis is performed via a thermal procedure in a Teflon-lined stainless autoclave. mdpi.comresearchgate.net Two primary protocols have been developed:

o-GQDs : Formed by the thermal and acidic oxidation of oxacillin alone, which serves as the carbon source. mdpi.com

e-GQDs : Synthesized under identical conditions but with the addition of ethylenediamine (B42938) (EDA). mdpi.com

The resulting e-GQDs, which use both oxacillin and EDA as precursors, exhibit superior optical properties, including stronger fluorescence emission, compared to o-GQDs. mdpi.comuco.es Analysis revealed the presence of oxygen-containing groups and primary amines on the surface of the e-GQDs. mdpi.comresearchgate.net This strategy represents a novel method for waste recycling, turning environmental contaminants into non-toxic graphitic nanomaterials with potential applications. mdpi.com

Chemical Stability and Decomposition Kinetics

The inherent chemical stability of oxacillin sodium dictates its behavior in various environments, from pharmaceutical formulations to the acidic conditions of the stomach.

Oxacillin is known to be highly unstable in acidic environments, which is a significant challenge for its oral administration. actamedicamarisiensis.roactamedicamarisiensis.ro In a simulated gastric environment with a pH of 1.2, oxacillin decomposes completely within a few hours. actamedicamarisiensis.ro

The decomposition process follows first-order kinetics . actamedicamarisiensis.ro The primary pathway for this degradation is the acid-catalyzed hydrolysis and opening of the β-lactam ring, which is the core structural feature responsible for its antibiotic activity. actamedicamarisiensis.ro The decomposition rate constant (kd) and half-life (t½) have been quantified in these studies, providing a clear measure of its instability. actamedicamarisiensis.ro

Table 2: Decomposition Kinetics of Oxacillin in Acidic Medium (pH 1.2)

| Parameter | Value | Description | Source(s) |

|---|---|---|---|

| Kinetics | First-Order | The rate of decomposition is directly proportional to the concentration of oxacillin. | actamedicamarisiensis.ro |

| Decomposition Rate Constant (kd) | Calculated from experimental data using the first-order kinetic equation. | Measures the speed of the decomposition reaction. | actamedicamarisiensis.ro |

| Half-life (t½) | Calculated using the formula: t½ = ln(2)/kd. | The time required for 50% of the oxacillin to decompose. | actamedicamarisiensis.ro |

| Decomposition Pathway | Opening of the β-lactam ring | The primary chemical reaction leading to the inactivation of the molecule in acid. | actamedicamarisiensis.ro |

To overcome the issue of acid instability, researchers have investigated the use of various auxiliary substances, known as excipients, to protect the oxacillin molecule. actamedicamarisiensis.roactamedicamarisiensis.ro The most effective of these have been cyclodextrins. actamedicamarisiensis.ronih.gov

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with guest molecules like oxacillin. nih.govmdpi.com Studies have shown that both β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin (2-HP-β-cyclodextrin) significantly improve the stability of oxacillin in a pH 1.2 environment. actamedicamarisiensis.roactamedicamarisiensis.ro By encapsulating the drug, these CDs shield the labile β-lactam ring from acid hydrolysis, with more than 50% of the oxacillin remaining intact after several hours in the presence of CDs, compared to its complete decomposition without them. actamedicamarisiensis.ro More advanced, positively charged cyclodextrin (B1172386) derivatives, such as octakis(6-(2-aminoethylthio)-6-deoxy)-γ-CD, have been shown to form even stronger complexes with oxacillin, offering enhanced protection against enzymatic hydrolysis as well. researchgate.net

In contrast, other substances have been found to be ineffective. The use of amino acid salts, specifically magnesium glutamate and magnesium aspartate , showed no improvement in oxacillin stability under the same acidic conditions. actamedicamarisiensis.roactamedicamarisiensis.ro This finding was unexpected, as these compounds have been reported to stabilize other penicillins. actamedicamarisiensis.ro

Table 3: Effect of Auxiliary Substances on Oxacillin Stability in Acidic Media (pH 1.2)

| Auxiliary Substance | Effect on Stability | Mechanism of Action | Source(s) |

|---|---|---|---|

| β-Cyclodextrin | Significant Increase | Forms an inclusion complex, shielding the β-lactam ring from hydrolysis. | actamedicamarisiensis.roactamedicamarisiensis.ro |

| 2-HP-β-Cyclodextrin | Significant Increase | Forms an inclusion complex, shielding the β-lactam ring from hydrolysis. | actamedicamarisiensis.roactamedicamarisiensis.ro |

| Magnesium Glutamate | No Effect | Did not prevent the decomposition of oxacillin. | actamedicamarisiensis.roactamedicamarisiensis.ro |

| Magnesium Aspartate | No Effect | Did not prevent the decomposition of oxacillin. | actamedicamarisiensis.roactamedicamarisiensis.ro |

| Cationic γ-Cyclodextrin | Significant Increase | Forms a strong, stable inclusion complex. | researchgate.net |

Analysis of Impurities Arising from Alkaline Degradation